REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[Br:11]Br>O>[Br:11][CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])[C:9]#[N:10]
|
Name
|
|
Quantity
|
151.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with constant stirring for another 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to below 30° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for another 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove HBr
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with small amount of 5% sodium bisulfite for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The organic layer was again separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the brown oily product was obtained (225 g, 96% yield)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C#N)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |